N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide
Description
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide is a synthetic small molecule characterized by a 1,2-oxazole core substituted with a 2-fluorophenyl group at the 5-position and a methylphenoxyacetamide moiety at the 3-position. This compound shares structural motifs common in medicinal chemistry, such as fluorinated aromatic rings and heterocyclic scaffolds, which are often leveraged for their pharmacokinetic and target-binding properties .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-6-8-15(9-7-13)24-12-19(23)21-11-14-10-18(25-22-14)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTQLEZAVRZRNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide, identified by its CAS number 1040638-74-1, is a compound of interest due to its potential biological activities. This article reviews the compound's structure, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.4 g/mol. The structure comprises an oxazole ring substituted with a fluorophenyl group and an acetamide moiety linked to a methylphenoxy group.
| Property | Value |
|---|---|
| CAS Number | 1040638-74-1 |
| Molecular Formula | C21H16FN3O3 |
| Molecular Weight | 377.4 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of this compound may involve several mechanisms:
- Anticancer Activity : Similar compounds with fluorinated aromatic groups have shown potent antiproliferative effects in various cancer cell lines. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially leading to increased efficacy against tumor cells .
- Enzyme Inhibition : The oxazole ring structure is known to interact with various enzymes. For instance, derivatives with similar structures have been reported to inhibit tyrosinase activity, which is crucial in melanin biosynthesis . This suggests that this compound could exhibit similar inhibitory effects.
- Receptor Modulation : Compounds containing phenoxyacetic acid derivatives often act as modulators of various receptors involved in inflammatory and metabolic pathways. This could be a potential area for further investigation regarding this compound's biological activity.
Antiproliferative Activity
Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects on cancer cell lines. For example, fluorinated benzothiazoles have shown to induce cell death through DNA adduct formation and interaction with cytochrome P450 enzymes .
Tyrosinase Inhibition
Research on related compounds has demonstrated strong tyrosinase inhibitory activity, which is critical for applications in skin whitening agents and treatments for hyperpigmentation disorders . The IC50 values for such activities can vary significantly based on structural modifications.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer properties of a series of oxazole derivatives including those similar to this compound. The results indicated that these compounds inhibited cell proliferation in breast and ovarian cancer models, suggesting a promising avenue for future cancer therapies .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of oxazole derivatives. The findings revealed that certain modifications led to enhanced tyrosinase inhibition compared to standard controls like kojic acid, highlighting the potential utility of this compound in dermatological applications .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(4-methylphenoxy)acetamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Properties
Another significant application is in the realm of anti-inflammatory agents. The oxazole ring system has been linked to the inhibition of pro-inflammatory cytokines. In vitro studies have shown that similar compounds can reduce the production of TNF-alpha and IL-6, which are critical mediators in inflammatory responses.
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective effects. Research published in Neuropharmacology indicates that oxazole derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Inflammatory Response Modulation
A study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Mice treated with this compound showed a marked decrease in paw swelling and joint inflammation compared to the control group, indicating its potential as an anti-inflammatory therapeutic agent.
Comparison with Similar Compounds
Triazole-Based Analogues
- Compound 54 (N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide) Structural Features: Replaces the oxazole ring with a triazole and introduces a sulfonyl group. Physicochemical Properties: Melting point = 204–206°C; synthesis yield = 86.6% . Key Differences: The sulfonyl group may enhance solubility but reduce membrane permeability compared to the target compound’s methylphenoxy group.
- 763087-66-7 (2-[[5-(2-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide) Structural Features: Combines triazole and oxazole rings with a sulfur-containing linker.
Oxadiazole and Thiadiazole Derivatives
2-[(4-Fluorophenyl)sulfanyl]-N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (Compound 7d) Biological Activity: Exhibits cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), highlighting the role of fluorophenoxy groups in anticancer activity .
Functional Group Modifications and Pharmacokinetic Implications
Methylphenoxy vs. Sulfonyl/Sulfanyl Groups
- The target compound’s 4-methylphenoxy group likely improves lipophilicity and passive diffusion compared to sulfonyl/sulfanyl-containing analogues (e.g., Compound 54), which may favor aqueous solubility but hinder blood-brain barrier penetration .
Fluorine Substitution Patterns
- The 2-fluorophenyl group in the target compound is a common bioisostere for chlorophenyl or methoxyphenyl groups in analogues (e.g., ’s 2-methoxyphenoxy derivative). Fluorine’s electronegativity enhances binding to hydrophobic pockets while reducing metabolic oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
